molecular formula C16H19NO B2681037 N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide CAS No. 2411318-04-0

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide

Cat. No.: B2681037
CAS No.: 2411318-04-0
M. Wt: 241.334
InChI Key: JORUTPQFHZWMEL-UHFFFAOYSA-N
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Description

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide is a synthetic organic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide typically involves a multi-step process. One common synthetic route starts with the preparation of 9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine. This intermediate is then subjected to acylation with but-2-ynoic acid or its derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide may involve large-scale reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce costs, and ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
  • 6-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • {6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanol

Uniqueness

N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)but-2-ynamide stands out due to its unique structural features and the presence of a but-2-ynamide group.

Properties

IUPAC Name

N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-6-16(18)17-14-10-9-12(2)15-8-5-4-7-13(15)11-14/h4-5,7-8,12,14H,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORUTPQFHZWMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(C2=CC=CC=C2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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